![molecular formula C7H7N5O2 B15315648 Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate](/img/structure/B15315648.png)
Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate is a chemical compound with the molecular formula C7H7N5O2 and a molecular weight of 193.16 g/mol . This compound is part of the pyrazolo[1,5-a][1,3,5]triazine family, which is known for its diverse applications in various fields of science and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate typically involves the reaction of appropriate pyrazole and triazine derivatives under controlled conditions. One common method includes the condensation of 4-aminopyrazole with a triazine derivative in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a][1,3,5]triazine derivatives.
Applications De Recherche Scientifique
Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways and molecular targets may vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate can be compared with other similar compounds in the pyrazolo[1,5-a][1,3,5]triazine family:
Pyrazolo[1,5-a][1,3,5]triazine-7-carboxylate: Lacks the methyl and amino groups, resulting in different chemical properties and reactivity.
Methylpyrazolo[1,5-a][1,3,5]triazine-7-carboxylate: Lacks the amino group, affecting its biological activity.
4-Aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate: Lacks the methyl group, influencing its solubility and reactivity.
The presence of both the methyl and amino groups in this compound makes it unique and versatile for various applications .
Propriétés
Formule moléculaire |
C7H7N5O2 |
|---|---|
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
methyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate |
InChI |
InChI=1S/C7H7N5O2/c1-14-6(13)4-2-5-9-3-10-7(8)12(5)11-4/h2-3H,1H3,(H2,8,9,10) |
Clé InChI |
AGAQNBYCQXLVCX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NN2C(=C1)N=CN=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B15315573.png)
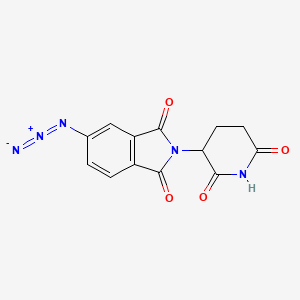
![(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15315578.png)
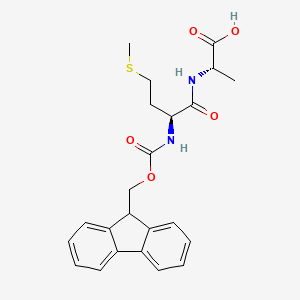

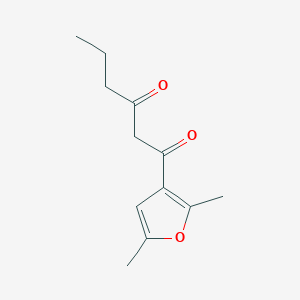
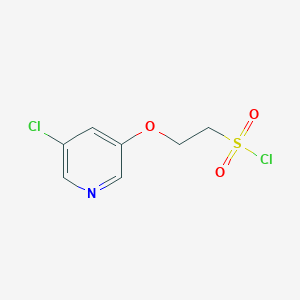
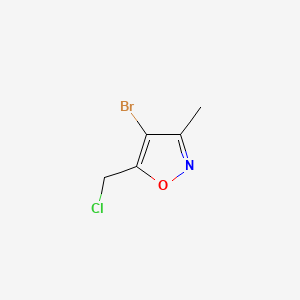
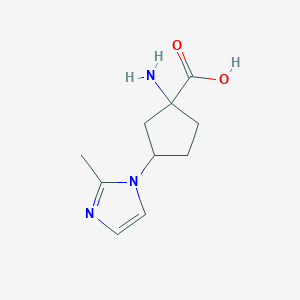
![(3S)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B15315614.png)
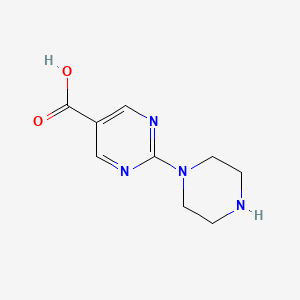
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans](/img/structure/B15315633.png)

